Iasa-glc
Description
Iasa-glc, specifically referred to as [¹²⁵I]this compound (N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose labeled with iodine-125), is a synthetic glucose derivative extensively utilized in biochemical studies to investigate monosaccharide transport mechanisms. This compound integrates an azidosalicyl group and a radioactive iodine isotope, enabling its use in photoaffinity labeling and radiotracer experiments. Its primary application lies in binding to the human erythrocyte monosaccharide transporter, facilitating the identification and characterization of transporter proteins through autoradiography or scintillation counting . The azide moiety allows for covalent crosslinking upon UV exposure, making it invaluable for mapping substrate-binding sites in membrane proteins .
Properties
CAS No. |
98897-10-0 |
|---|---|
Molecular Formula |
C13H15IN4O7 |
Molecular Weight |
464.19 g/mol |
IUPAC Name |
4-azido-2-hydroxy-3-(125I)iodanyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C13H15IN4O7/c14-7-5(17-18-15)2-1-4(8(7)19)12(23)16-3-6-9(20)10(21)11(22)13(24)25-6/h1-2,6,9-11,13,19-22,24H,3H2,(H,16,23)/t6-,9-,10+,11-,13?/m1/s1/i14-2 |
InChI Key |
QTDKPPJNUVDPLN-MJOGRPBISA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-] |
Isomeric SMILES |
C1=CC(=C(C(=C1C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)[125I])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-] |
Synonyms |
IASA-Glc N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucopyranose N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucose |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Iasa-glc belongs to a class of modified monosaccharides designed for probing transporter activity. Below, it is compared with two structurally and functionally related compounds: D-glucose (the natural substrate) and N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (a non-radioactive inhibitor).
Structural and Functional Comparison
Key Research Findings
Binding Efficiency: N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose demonstrates superior inhibitory potency compared to D-glucose, attributed to its azidosalicyl group, which enhances affinity for the transporter’s active site .
Radiolabeling Utility: [¹²⁵I]this compound’s radioactive label allows quantitative tracking of transporter dynamics, a feature absent in non-iodinated analogs .
Structural Flexibility : The 6-deoxy modification in both this compound and its inhibitor reduces metabolic interference, ensuring targeted interaction with transporters .
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